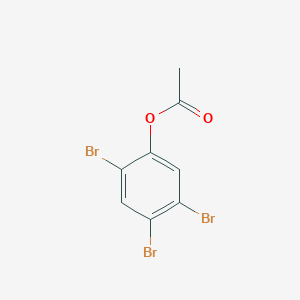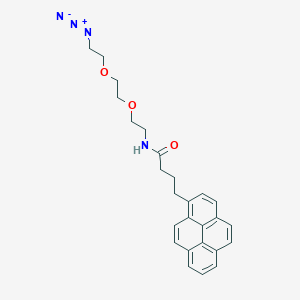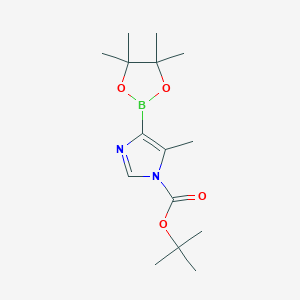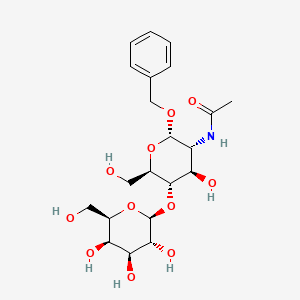
N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” is a bifunctional compound that combines a polyethylene glycol (PEG) linker with an azide group on one end and an amine group on the other end, conjugated to a cyanine dye (Cy5). This compound is commonly used in bioconjugation and labeling applications due to its water solubility, stability, and fluorescence properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” typically involves the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG linker is functionalized with azide and amine groups through nucleophilic substitution reactions.
Conjugation: The functionalized PEG linker is conjugated to the Cy5 dye using carbodiimide chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization and functionalization processes, followed by purification using chromatography techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Click Chemistry: The azide group undergoes cycloaddition reactions with alkynes in the presence of a copper catalyst.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Amide Bond Formation: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used as coupling agents.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides and alkynes.
Amides: Formed from the reaction of amines with carboxylic acids or esters.
Aplicaciones Científicas De Investigación
Chemistry
Bioconjugation: Used to link biomolecules such as proteins and nucleic acids.
Fluorescent Labeling: Utilized in fluorescence microscopy and flow cytometry.
Biology
Cell Imaging: Enables visualization of cellular structures and processes.
Protein Labeling: Facilitates the study of protein interactions and functions.
Medicine
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applied in the synthesis of functionalized polymers and nanomaterials.
Biotechnology: Used in the development of biosensors and bioassays.
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization and detection.
Bioconjugation: The azide and amine groups enable the compound to form stable covalent bonds with target molecules, facilitating labeling and detection.
Comparación Con Compuestos Similares
Similar Compounds
N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.
N-(azide-PEG3)-N’-(Amine-C3-PEG4)-FITC: Contains a fluorescein isothiocyanate (FITC) dye instead of Cy5.
Uniqueness
Fluorescence Properties: Cy5 has a longer excitation and emission wavelength compared to Cy3 and FITC, making it suitable for applications requiring deep tissue penetration and reduced background fluorescence.
Stability: The PEG linker provides enhanced stability and solubility, making it more suitable for biological applications.
Propiedades
Fórmula molecular |
C47H70ClN7O8 |
|---|---|
Peso molecular |
896.6 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
Clave InChI |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)

![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)
![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)






![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
